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Compound of Interest

Compound Name: Dihydro-2H-thiopyran-3(4H)-one

Cat. No.: B092869 Get Quote

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of Dihydro-2H-thiopyran-3(4H)-
one

Abstract
Dihydro-2H-thiopyran-3(4H)-one, also known as thian-3-one (CAS No: 19090-03-0), is a

saturated heterocyclic ketone that serves as a valuable building block in synthetic organic

chemistry. Its utility in the synthesis of more complex sulfur-containing molecules necessitates

a robust and unambiguous method for its structural characterization. Nuclear Magnetic

Resonance (NMR) spectroscopy is the premier technique for this purpose, providing detailed

information about the molecular framework through the analysis of its hydrogen (¹H) and

carbon-13 (¹³C) nuclei. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR

spectra of Dihydro-2H-thiopyran-3(4H)-one, grounded in fundamental principles and

supported by comparative data. We will explore the causal factors behind the observed

chemical shifts and coupling patterns, present standardized protocols for data acquisition, and

provide a self-validating framework for spectral interpretation aimed at researchers, scientists,

and professionals in drug development.

Molecular Structure and Spectroscopic Rationale
A thorough interpretation of NMR spectra begins with a detailed analysis of the molecule's

structure. Dihydro-2H-thiopyran-3(4H)-one possesses a six-membered thiane ring with a

carbonyl group at the C-3 position.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b092869?utm_src=pdf-interest
https://www.benchchem.com/product/b092869?utm_src=pdf-body
https://www.benchchem.com/product/b092869?utm_src=pdf-body
https://www.benchchem.com/product/b092869?utm_src=pdf-body
https://www.benchchem.com/product/b092869?utm_src=pdf-body
https://www.benchchem.com/product/b092869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


dot graph Dihydro_2H_thiopyran_3_4H_one_Structure { layout=neato; node [shape=none,

fontsize=12, fontname="sans-serif"]; edge [fontsize=12, fontname="sans-serif"];

// Atom nodes C2 [label="C2", pos="1.5,0.866!", fontcolor="#202124"]; C3 [label="C3",

pos="1.5,-0.866!", fontcolor="#202124"]; C4 [label="C4", pos="0,-1.732!", fontcolor="#202124"];

C5 [label="C5", pos="-1.5,-0.866!", fontcolor="#202124"]; C6 [label="C6", pos="-1.5,0.866!",

fontcolor="#202124"]; S1 [label="S1", pos="0,1.732!", fontcolor="#EA4335", fontname="sans-

serif bold"]; O3 [label="O", pos="2.5,-1.3!", fontcolor="#EA4335", fontname="sans-serif bold"];

// Invisible nodes for proton labels H2a [label="H", pos="2.2,1.3!", fontcolor="#4285F4"]; H2b

[label="H", pos="1.0,1.4!", fontcolor="#4285F4"]; H4a [label="H", pos="0.5,-2.5!",

fontcolor="#4285F4"]; H4b [label="H", pos="-0.5,-2.5!", fontcolor="#4285F4"]; H5a [label="H",

pos="-2.2,-1.3!", fontcolor="#4285F4"]; H5b [label="H", pos="-2.0,-0.3!", fontcolor="#4285F4"];

H6a [label="H", pos="-2.2,1.3!", fontcolor="#4285F4"]; H6b [label="H", pos="-1.0,1.4!",

fontcolor="#4285F4"];

// Bonds C2 -- S1; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- S1; C3 -- O3 [style=filled,

color="#202124", penwidth=2];

// Proton bonds C2 -- H2a [style=dashed, color="#5F6368"]; C2 -- H2b [style=dashed,

color="#5F6368"]; C4 -- H4a [style=dashed, color="#5F6368"]; C4 -- H4b [style=dashed,

color="#5F6368"]; C5 -- H5a [style=dashed, color="#5F6368"]; C5 -- H5b [style=dashed,

color="#5F6368"]; C6 -- H6a [style=dashed, color="#5F6368"]; C6 -- H6b [style=dashed,

color="#5F6368"]; } Caption: Molecular structure of Dihydro-2H-thiopyran-3(4H)-one with

atom numbering.

The molecule is asymmetric, leading to five distinct carbon environments (C2, C3, C4, C5, C6)

and four unique proton environments (on C2, C4, C5, C6). This lack of symmetry is key to

predicting the number of signals in the NMR spectra.

¹H NMR Prediction: Four signals are expected, each integrating to two protons. The splitting

pattern of each signal is dictated by the number of adjacent protons (n+1 rule).

¹³C NMR Prediction: Five signals are anticipated, corresponding to the five chemically non-

equivalent carbon atoms.
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In-Depth Spectral Analysis
¹H NMR Spectrum
The proton NMR spectrum provides a detailed map of the hydrogen environments within the

molecule. The chemical shift of each proton is influenced by the electronegativity of nearby

atoms and functional groups.
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Assignment
Chemical Shift
(δ) ppm
(Predicted)

Multiplicity
Coupling
Constant (J)
Hz (Predicted)

Causality and
Field Insights

H4 ~2.8 – 3.0 Triplet (t) 6-7

These protons

are on the

carbon alpha to

the carbonyl

group (C3). The

electron-

withdrawing

nature of the

carbonyl causes

a significant

downfield shift.

They are coupled

only to the two

protons on C5,

resulting in a

clean triplet.

H2 ~2.7 – 2.9 Singlet (s) N/A The protons on

C2 are uniquely

positioned

between the

sulfur atom (S1)

and the carbonyl

carbon (C3).

Since there are

no protons on

the adjacent

atoms, these

protons are not

subject to spin-

spin coupling

and appear as a

singlet. Their

chemical shift is
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influenced by

both the adjacent

sulfur and the

alpha-carbonyl

group. This

singlet is a key

signature for this

specific isomer. A

similar pattern is

seen in the

oxygen analog,

Dihydro-2H-

pyran-3(4H)-one.

[1]

H6 ~2.6 – 2.8 Triplet (t) 6-7

These protons

are on the

carbon alpha to

the sulfur atom

(S1). The

electronegative

sulfur deshields

them, shifting

them downfield.

They are coupled

to the two

adjacent protons

on C5, leading to

a triplet.

H5 ~2.0 – 2.2 Quintet (quint) or

Multiplet (m)

6-7 The protons on

C5 are in a

standard

aliphatic

environment,

coupled to both

the C4 protons

(2H) and the C6

protons (2H).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 12 Tech Support

https://pdf.benchchem.com/1293/Spectroscopic_Analysis_of_Dihydro_2H_pyran_3_4H_one_A_Comparative_Guide.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


This 4-neighbor

environment

results in a

quintet (or a

more complex

multiplet due to

potential

differences in J-

coupling),

appearing at the

most upfield

position.

Table 1: Predicted ¹H NMR Spectroscopic Data for Dihydro-2H-thiopyran-3(4H)-one in

CDCl₃.

¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the carbon backbone of the molecule. The chemical shifts are

highly sensitive to the local electronic environment.
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Assignment
Chemical Shift (δ)
ppm (Predicted)

DEPT-135 Signal
Causality and Field
Insights

C3 > 200 None

The carbonyl carbon

is the most deshielded

carbon in the

molecule due to the

double bond to the

highly electronegative

oxygen atom,

resulting in a signal far

downfield.[2]

C2 ~45 – 50 Negative (CH₂)

This carbon is alpha

to both the sulfur atom

and the carbonyl

group. This dual

influence places its

signal significantly

downfield relative to

other methylene

carbons in the ring.

C4 ~40 – 45 Negative (CH₂)

As the carbon alpha to

the carbonyl group,

C4 is strongly

deshielded and

appears downfield. Its

chemical shift is

expected to be similar

to that of the alpha-

carbons in tetrahydro-

4H-thiopyran-4-one.[3]

C6 ~28 – 33 Negative (CH₂) This carbon is alpha

to the sulfur atom,

which results in a

moderate downfield

shift compared to a
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standard alkane

carbon.

C5 ~24 – 28 Negative (CH₂)

C5 is the most

shielded carbon,

being beta to both the

sulfur and carbonyl

groups. It resonates in

a typical aliphatic

methylene region.

Table 2: Predicted ¹³C NMR Spectroscopic Data for Dihydro-2H-thiopyran-3(4H)-one in

CDCl₃.

Experimental Protocols for Structural Verification
To ensure trustworthy and reproducible results, standardized experimental procedures are

critical. The following protocols describe a self-validating system for the complete structural

elucidation of Dihydro-2H-thiopyran-3(4H)-one.

Sample Preparation
Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.

Deuterated chloroform (CDCl₃) is a common first choice. Use a solvent from a reputable

supplier to avoid impurity peaks.[4]

Sample Concentration: Dissolve approximately 5-10 mg of Dihydro-2H-thiopyran-3(4H)-
one in 0.6-0.7 mL of CDCl₃.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for

chemical shift referencing (δ = 0.00 ppm for both ¹H and ¹³C).

Transfer: Filter the solution through a small plug of glass wool in a Pasteur pipette directly

into a clean, dry 5 mm NMR tube.

Quality Check: Ensure the solution is clear and free of any particulate matter before capping

the tube.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 12 Tech Support

https://www.benchchem.com/product/b092869?utm_src=pdf-body
https://www.benchchem.com/product/b092869?utm_src=pdf-body
https://scs.illinois.edu/system/files/inline-files/NMR_chem_shifts.pdf
https://www.benchchem.com/product/b092869?utm_src=pdf-body
https://www.benchchem.com/product/b092869?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092869?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR Data Acquisition Workflow
The following sequence of experiments provides a comprehensive dataset for unambiguous

spectral assignment.

1D Experiments

2D Correlation Experiments

¹H NMR
(Proton Spectrum)

COSY
(¹H-¹H Correlation)

Identifies
neighboring

protons

HSQC/HMQC
(¹H-¹³C Direct Correlation)

Links protons
to carbons

¹³C NMR
(Carbon Spectrum)

DEPT-135
(CH₂ vs CH/CH₃)

Determines
CHx type

Click to download full resolution via product page

¹H NMR: Acquire a standard one-dimensional proton spectrum. This provides initial

information on chemical shifts, multiplicities, and integrations.

¹³C NMR: Acquire a proton-decoupled ¹³C spectrum to identify the number of unique carbon

environments.

DEPT-135: Perform a Distortionless Enhancement by Polarization Transfer experiment. This

is crucial for differentiating methylene (CH₂, negative signal) from methine/methyl (CH/CH₃,

positive signal) carbons. Quaternary carbons (like C3) will be absent.

COSY (Correlation Spectroscopy): This 2D experiment reveals which protons are coupled to

each other. A cross-peak between two signals indicates they are on adjacent carbons. For
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this molecule, a key correlation would be expected between the H5 and H6 signals, and

between the H5 and H4 signals.

HSQC or HMQC (Heteronuclear Single Quantum Coherence): This 2D experiment correlates

each proton signal with the carbon signal to which it is directly attached. This is the definitive

step for linking the proton assignments to the carbon backbone, confirming the full structure.

By following this workflow, the resulting data provides a self-validating and unambiguous

assignment of the ¹H and ¹³C NMR spectra for Dihydro-2H-thiopyran-3(4H)-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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